[3-[4-(3-Chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl]acetic acid
描述
属性
IUPAC Name |
2-[3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O3/c17-12-2-1-3-13(10-12)19-6-8-20(9-7-19)14-4-5-15(22)21(18-14)11-16(23)24/h1-5,10H,6-9,11H2,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRCGOZSDOJZJBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C3=NN(C(=O)C=C3)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
General Synthetic Strategy
The preparation typically follows a sequential approach:
- Formation of 6-substituted-3(2H)-pyridazinone derivatives
- Alkylation to introduce acetic acid side chain
- Substitution with 4-(3-chlorophenyl)piperazine
- Hydrolysis and purification steps
This route is supported by literature describing related pyridazinone hybrids and derivatives with similar structural motifs.
Detailed Stepwise Preparation
Synthesis of 6-Substituted-3(2H)-pyridazinone Core
- Starting from 6-substituted-3-chloropyridazine derivatives, a solution (0.05 mol) is refluxed in glacial acetic acid (~30 mL) for 6 hours.
- After reflux, acetic acid is removed under reduced pressure. The residue is dissolved in water and extracted with chloroform (CHCl3).
- The organic phase is dried over sodium sulfate (Na2SO4) and evaporated to yield the pyridazinone intermediate, purified by recrystallization from ethanol.
Preparation of 6-Substituted-3(2H)-pyridazinone-2-yl Acetate
Hydrolysis to Acetic Acid Derivative
Substitution with 4-(3-Chlorophenyl)piperazine
- The key step involves nucleophilic substitution of the 6-position substituent with 4-(3-chlorophenyl)piperazine.
- This is typically done by reacting the pyridazinone acetic acid derivative with 4-(3-chlorophenyl)piperazine under reflux or stirring conditions in suitable solvents (e.g., dichloromethane or acetic acid).
- Coupling agents such as N-(3-dimethylaminopropyl)-N’-ethylcarbodiimide hydrochloride (EDCI) and catalysts like dimethylaminopyridine (DMAP) can be employed to facilitate amide bond formation if amide derivatives are targeted.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Time/Temp | Yield (%) | Notes |
|---|---|---|---|---|
| Pyridazinone core formation | 6-substituted-3-chloropyridazine, glacial acetic acid, reflux | 6 h, reflux | ~70-80 | Purification by ethanol recrystallization |
| Alkylation to ethyl acetate ester | Ethyl bromoacetate, K2CO3, acetone | Room temp to reflux | 60-75 | Alkylation at pyridazinone N-2 position |
| Hydrolysis to acetic acid | Conc. HCl (37%), reflux | 1 h, reflux | 80-90 | Precipitation on ice-water addition |
| Piperazine substitution / coupling | 4-(3-chlorophenyl)piperazine, EDCI, DMAP, DCM | Overnight, RT | 60-70 | Amide bond formation if applicable |
Purification and Characterization
- Final products are purified by recrystallization or chromatographic techniques (e.g., column chromatography using dichloromethane-methanol gradients).
- Characterization includes melting point determination, IR spectroscopy (notable C=O stretches around 1700 cm⁻¹), and NMR spectroscopy confirming aromatic and piperazine protons.
Research Findings and Optimization Notes
- The use of glacial acetic acid as solvent and reflux conditions for pyridazinone formation is critical for high yield and purity.
- Alkylation with ethyl bromoacetate must be carefully controlled to avoid over-alkylation or side reactions.
- Hydrolysis under acidic reflux is efficient and yields crystalline acid derivatives directly.
- Coupling with 4-(3-chlorophenyl)piperazine benefits from carbodiimide-mediated activation for amide formation, improving yields and selectivity.
- Alternative green synthesis approaches have been explored for related piperazinyl compounds using sulphamic acid catalysts under mild conditions, enhancing environmental compatibility and catalyst recyclability.
Summary Table of Synthetic Route
| Intermediate / Product | Key Reagents/Conditions | Description |
|---|---|---|
| 6-substituted-3(2H)-pyridazinone (Core) | 6-substituted-3-chloropyridazine + glacial acetic acid, reflux | Pyridazinone ring formation |
| Ethyl 6-substituted-3(2H)-pyridazinone-2-yl-acetate | Ethyl bromoacetate, K2CO3, acetone | Alkylation introducing ester group |
| 6-substituted-3(2H)-pyridazinone-2-yl acetic acid | Conc. HCl, reflux | Hydrolysis to free acid |
| [3-[4-(3-Chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl]acetic acid | 4-(3-chlorophenyl)piperazine, EDCI, DMAP, DCM, RT | Piperazine substitution / amide formation |
化学反应分析
Types of Reactions
[3-[4-(3-Chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium
生物活性
[3-[4-(3-Chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl]acetic acid, also known by its IUPAC name 2-(3-(4-(3-chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)acetic acid, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A piperazine ring
- A chlorophenyl group
- A pyridazinone moiety
Its molecular formula is with a molecular weight of approximately 350.78 g/mol. The intricate arrangement of these functional groups contributes to its unique biological properties.
Research indicates that this compound may exhibit multiple mechanisms of action, including:
- Inhibition of Specific Enzymes : The compound has shown potential as an inhibitor of certain enzymes involved in cancer progression.
- Modulation of Receptor Activity : It interacts with various receptors, potentially influencing neurotransmitter systems and cellular signaling pathways.
Anticancer Properties
Studies have highlighted the compound's anticancer potential. For instance, it has been evaluated against several cancer cell lines, demonstrating cytotoxic effects. In vitro assays have shown that it can inhibit cell proliferation in cancerous cells while exhibiting lower toxicity towards normal cells.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HT-29 (Colon Cancer) | < 10 | Significant cytotoxicity |
| A549 (Lung Cancer) | < 15 | Moderate cytotoxicity |
| MRC-5 (Normal Cells) | > 50 | Low cytotoxicity |
Neuropathic Pain Relief
Additionally, the compound has been investigated for its analgesic properties in models of neuropathic pain. Its ability to inhibit TRPV1 and TRPA1 channels suggests a role in pain modulation, making it a candidate for treating chemotherapy-induced neuropathic pain.
Case Studies
- Cytotoxicity Study : A study conducted on various piperazine derivatives, including this compound, assessed their effects on cancer cell lines using the MTT assay. Results indicated that modifications to the piperazine structure could enhance cytotoxicity against specific cancer types while minimizing effects on normal cells .
- Pain Modulation Research : In animal models treated with chemotherapeutic agents, the compound demonstrated significant reductions in tactile allodynia and cold allodynia compared to controls, suggesting efficacy in managing chemotherapy-induced pain .
相似化合物的比较
Comparison with Structurally Similar Compounds
Positional Isomers: 3-Chlorophenyl vs. 4-Chlorophenyl Substitutions
- Compound 4 ():
- Structure: 2-(3-(4-(4-Chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)acetohydrazide.
- Key Difference: The chlorophenyl group is at the 4-position instead of the 3-position.
- Impact: Positional isomerism alters steric and electronic interactions. For example, 4-chlorophenyl derivatives may exhibit reduced receptor affinity compared to 3-substituted analogs due to differences in spatial orientation .
Functional Group Modifications: Ester vs. Acid Moieties
-
- Structure: Ethyl {5-[(3-chlorophenyl)methyl]-6-oxo-3-phenylpyridazin-1(6H)-yl}acetate.
- Key Difference: Ethyl ester replaces the acetic acid group.
- Impact: Ester derivatives generally exhibit higher lipophilicity, enhancing blood-brain barrier penetration but reducing water solubility. Hydrolysis to the carboxylic acid (as in the target compound) may improve target binding in hydrophilic environments .
-
- Structure: 2-{3-[4-(3-Chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}-N-(3-fluorobenzyl)acetamide.
- Key Difference: Acetic acid is replaced by an amide.
- Impact: Amide formation increases metabolic stability and may enhance selectivity for specific receptors, such as formyl peptide receptors (FPRs), by mimicking peptide bonds .
Substituent Effects: Halogens and Electron-Withdrawing Groups
- QANVOR (): Structure: Ethyl 3-methyl-6-oxo-5-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridazineacetate. Key Difference: Trifluoromethyl (CF₃) replaces chlorine.
Methyl (3-(4-Fluorophenyl)-6-oxo-1(6H)-pyridazinyl)acetate ():
- Structure: Fluorine substitution at the para position of the phenyl ring.
- Impact: Fluorine’s electronegativity improves binding to aromatic pockets in receptors (e.g., serotonin or dopamine receptors) through polar interactions, though its smaller size may reduce steric hindrance compared to chlorine .
Linker Variations: Acetic Acid vs. Propanamide
- Compound 6h ():
- Structure: 3-[3-[4-(3-Chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide.
- Key Difference: A propanamide linker replaces the acetic acid group.
- Impact: Extended linkers may improve binding to deep hydrophobic pockets in targets, such as the anticonvulsant-active site of voltage-gated sodium channels .
常见问题
Q. How to address discrepancies in reported biological activity data across studies?
- Methodological Answer :
- Standardize assays : Use identical cell lines (e.g., SH-SY5Y for neuroactivity) and control batches of the compound .
- Meta-analysis : Pool data from multiple studies using random-effects models to account for variability .
- Replicate key experiments : Validate conflicting results (e.g., MAO-B inhibition) under standardized conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
